molecular formula C17H21FN8O B6442639 2-{[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl](methyl)amino}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640934-53-6

2-{[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl](methyl)amino}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6442639
CAS No.: 2640934-53-6
M. Wt: 372.4 g/mol
InChI Key: MDMUPQHVFYEOEA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine core, an azetidine ring, and a dihydropyrimidinone group. These types of compounds are often studied in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like molecular weight, density, melting point, boiling point, and solubility. These properties are typically determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, properties, and potential biological activities. This could include developing more efficient synthesis methods, studying its reactivity, investigating its mechanism of action in biological systems, and assessing its safety profile .

Properties

IUPAC Name

2-[[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl-methylamino]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN8O/c1-9-10(2)21-16-19-8-20-26(16)15(9)25-6-12(7-25)5-24(4)17-22-11(3)13(18)14(27)23-17/h8,12H,5-7H2,1-4H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMUPQHVFYEOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC(C3)CN(C)C4=NC(=C(C(=O)N4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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